molecular formula C24H24Br4N2O2 B14186812 4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) CAS No. 917981-05-6

4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)

Cat. No.: B14186812
CAS No.: 917981-05-6
M. Wt: 692.1 g/mol
InChI Key: PARXHIKGYOVSOX-UHFFFAOYSA-N
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Description

4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone with bis(oxy) linkages and dibromobenzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) typically involves the reaction of 2,2’-[Decane-1,10-diylbis(oxy)]dibenzaldehyde with appropriate brominating agents under controlled conditions. The reaction mixture is often refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) is unique due to its specific combination of bromine atoms and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities.

Properties

CAS No.

917981-05-6

Molecular Formula

C24H24Br4N2O2

Molecular Weight

692.1 g/mol

IUPAC Name

3,5-dibromo-4-[10-(2,6-dibromo-4-cyanophenoxy)decoxy]benzonitrile

InChI

InChI=1S/C24H24Br4N2O2/c25-19-11-17(15-29)12-20(26)23(19)31-9-7-5-3-1-2-4-6-8-10-32-24-21(27)13-18(16-30)14-22(24)28/h11-14H,1-10H2

InChI Key

PARXHIKGYOVSOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCCCCCCCCCOC2=C(C=C(C=C2Br)C#N)Br)Br)C#N

Origin of Product

United States

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